1,2,4,5-Tetrakis(isopropylthio)benzene
Description
1,2,4,5-Tetrakis(isopropylthio)benzene is a chemical compound with the molecular formula C18H30S4 . It is a redox-active organosulfur molecule that supports oxidation to a stable radical cation .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been synthesized by facile oxidative-coupling polymerization . In another study, it was used to generate a constitutional isomer based on benzene-1,2,3,4-tetrakis(thiolate) to form a corresponding isomeric polymer .Molecular Structure Analysis
The molecular structure of this compound is characterized by the coordination between benzene-1,2,4,5-tetrakis(thiolate) and Ni 2+ ions . It has a molecular weight of 374.6908 .Chemical Reactions Analysis
This compound has been used in the formation of various compounds. For example, it has been used in the formation of thorium-based MOFs based on 1,2,4,5-tetrakis(4-carboxyphenyl)benzene .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C18H30S4 and molecular weight 374.6908 . More detailed properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Properties
IUPAC Name |
1,2,4,5-tetrakis(propan-2-ylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30S4/c1-11(2)19-15-9-17(21-13(5)6)18(22-14(7)8)10-16(15)20-12(3)4/h9-14H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFNUNQIHYSXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1SC(C)C)SC(C)C)SC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348231 | |
Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74542-69-1 | |
Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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